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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083 Get Quote

An in-depth exploration of the CAS Registry Number, PubChem ID, cytotoxic properties, and

mechanisms of action of the potent alkaloid, (-)-Chaetominine.

Introduction
(-)-Chaetominine is a potent cytotoxic alkaloid that has garnered significant interest within the

scientific community for its pronounced anti-cancer activities. This technical guide serves as a

comprehensive resource for researchers, scientists, and drug development professionals,

providing detailed information on its chemical identifiers, biological effects, and the molecular

pathways it modulates.

Chemical and Physical Properties
(-)-Chaetominine is a complex heterocyclic molecule with a well-defined stereochemistry. Its

unique structure is central to its biological activity.
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Identifier Value Reference

CAS Registry Number 918659-56-0 [1][2][3][4][5]

PubChem CID 16095273 [5][6]

Molecular Formula C₂₂H₁₈N₄O₄ [1][2][4][5][6]

Molecular Weight 402.41 g/mol [2][4]

Appearance Colorless crystals [7]

Source

Isolated from the endophytic

fungus Chaetomium sp. IFB-

E015 and Aspergillus

fumigatus CY018.

[1][3][7][8]

Biological Activity and Cytotoxicity
(-)-Chaetominine exhibits potent cytotoxic effects against various human cancer cell lines, with

IC₅₀ values in the nanomolar range, indicating high potency.[1][7] Its efficacy has been

demonstrated to be greater than the conventional chemotherapeutic agent 5-fluorouracil in

certain cell lines.[7][9]

Cell Line Cancer Type IC₅₀ (nM) Reference

K562 Human Leukemia 21 [3]

K562 Human Leukemia 34 [1][2]

K562 Human Leukemia 35 [8][10]

SW1116 Colon Cancer 28 [3]

SW1116 Colon Cancer 46 [1][2]

Notably, (-)-Chaetominine displays selective cytotoxicity towards cancer cells, with significantly

lower toxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[8][9]

[10]
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Mechanism of Action: Induction of Apoptosis and
Cell Cycle Arrest
The primary mechanism by which (-)-Chaetominine exerts its cytotoxic effects is through the

induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction in K562 Leukemia Cells
In human leukemia K562 cells, (-)-Chaetominine triggers apoptosis via the intrinsic

mitochondrial pathway.[6][8][10] This process is characterized by a series of well-defined

molecular events:

Upregulation of the Bax/Bcl-2 Ratio: (-)-Chaetominine treatment leads to an increase in the

pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the

cellular balance towards apoptosis.[3][6][8][10]

Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio results in decreased mitochondrial

membrane potential.[6][8][10]

Cytochrome c Release: This disruption of the mitochondrial membrane leads to the release

of cytochrome c from the mitochondria into the cytosol.[3][6][8][10]

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including the

initiator caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[3]

[6][8][10]
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Apoptosis Induction Pathway in K562 Cells.

Cell Cycle Arrest
(-)-Chaetominine also induces cell cycle arrest, although the specific phase of arrest appears

to be cell-type dependent.[1]

S-Phase Arrest in K562 Cells: In leukemia K562 cells, treatment with (-)-Chaetominine
leads to an arrest in the S-phase of the cell cycle.[1][2] This is associated with the
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upregulation of p-ATR and Chk1, and the downregulation of cdc25A, cyclin A, and CDK2.[2]

[11]
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S-Phase Arrest Pathway in K562 Cells.

G1-Phase Arrest in SW1116 Cells: In colon cancer SW1116 cells, (-)-Chaetominine causes

an arrest in the G1-phase.[1][2] This effect is mediated by the upregulation of p53, p21,

Chk2, and p-ATM, and the downregulation of cyclin E, CDK2, and CDK4.[2][11]
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G1-Phase Arrest Pathway in SW1116 Cells.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of (-)-
Chaetominine.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of (-)-Chaetominine in the culture medium.

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control
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(medium with DMSO) and a blank control (medium only). Incubate for the desired time

period (e.g., 24, 48, 72 hours).

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for an additional 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The IC₅₀ values are calculated from the dose-response curves.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Harvesting: Harvest cells after treatment with (-)-Chaetominine by centrifugation.

Washing: Wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶

cells/mL.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell

suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within

1 hour.[9]

Western Blot Analysis
This technique is used to detect specific proteins in a sample.
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Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using

the BCA assay.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against

Bax, Bcl-2, caspases, etc.) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.[9]

Conclusion
(-)-Chaetominine is a promising natural product with potent and selective anti-cancer activity.

Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways

makes it an attractive candidate for further investigation and development as a potential

therapeutic agent. This technical guide provides a solid foundation for researchers to

understand and explore the multifaceted biological activities of this intriguing alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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